6-Azaspiro[3.5]nonane hydrochloride
Descripción
Significance of Spirocyclic Scaffolds in Chemical Research
Spirocyclic scaffolds are increasingly recognized as privileged structures in medicinal chemistry due to their inherent three-dimensionality. nih.gov Unlike flat, aromatic systems, the spatial arrangement of spirocycles allows for a more precise orientation of functional groups, potentially leading to enhanced binding affinity and selectivity for biological targets. bldpharm.com This three-dimensional character is often quantified by the fraction of sp³ hybridized carbons (Fsp³), a parameter that has been correlated with higher success rates in clinical trials. bldpharm.com The introduction of a spirocyclic core into a molecule increases its Fsp³ value and can favorably modulate key physicochemical properties such as aqueous solubility, lipophilicity (logP), and metabolic stability. bldpharm.com
The rigidity of spirocyclic systems also plays a crucial role in their utility. By constraining the conformational flexibility of a molecule, the entropic penalty upon binding to a target can be reduced, which can translate to improved potency. univ.kiev.ua This conformational restriction provides a well-defined vector for substituents, aiding in structure-activity relationship (SAR) studies. researchgate.net Although the synthesis of these complex structures can be challenging, the potential benefits have spurred the development of innovative synthetic methodologies to access a diverse range of spirocyclic systems. nih.gov
Overview of Azaspiro[3.5]nonane Architectures in Scientific Inquiry
Within the broad class of spirocycles, azaspirocycles, which incorporate a nitrogen atom into one or both rings, represent a significant area of investigation. The nitrogen atom can serve as a key interaction point with biological targets and provides a convenient handle for further chemical modification. The azaspiro[3.5]nonane framework, consisting of a four-membered azacyclobutane ring fused to a six-membered cyclohexane (B81311) ring, has been explored for its potential as a bioisostere for common saturated heterocycles like piperidine (B6355638) and morpholine (B109124). univ.kiev.uaresearchgate.net
Research has demonstrated that the incorporation of azaspiro[3.5]nonane motifs can lead to compounds with improved pharmacological profiles. For instance, derivatives of 7-azaspiro[3.5]nonane have been designed and synthesized as potent agonists for the G-protein coupled receptor 119 (GPR119), a target for the treatment of type 2 diabetes. nih.gov In these studies, the spirocyclic scaffold was crucial for optimizing the potency and pharmacokinetic properties of the compounds. nih.gov Similarly, other isomers such as 2-oxa-7-azaspiro[3.5]nonane have been synthesized and evaluated as novel reagents in medicinal chemistry, highlighting the versatility of this structural class. researchgate.net
The synthesis of various functionalized azaspiro[3.5]nonane derivatives continues to be an active area of research, with a focus on creating novel building blocks for drug discovery programs. These efforts aim to provide chemists with a diverse set of tools to explore new chemical space and develop next-generation therapeutics.
Evolution of Research Interest in 6-Azaspiro[3.5]nonane Hydrochloride Derivatives
While the broader family of azaspiro[3.5]nonanes has seen a notable increase in research attention, specific, in-depth academic studies on This compound and its derivatives are less prevalent in publicly available scientific literature. Much of the available information for this particular isomer comes from chemical suppliers, indicating its role as a building block in organic synthesis rather than a widely studied therapeutic agent in its own right.
The evolution of research interest in this specific compound can be inferred from the general trends in spirocycle chemistry. The initial focus on more readily accessible spirocyclic systems has gradually expanded to include more complex and functionally diverse scaffolds. The commercial availability of this compound suggests a demand for this particular architecture in synthetic and medicinal chemistry programs. It is likely utilized as a starting material for the synthesis of more complex molecules, where the 6-azaspiro[3.5]nonane core imparts desirable three-dimensional characteristics.
The development of synthetic routes to various substituted azaspiro[3.5]nonanes, as documented in the patent literature and a limited number of research articles, points to an ongoing effort to explore the structure-activity relationships within this class of compounds. As synthetic methodologies become more robust and our understanding of the pharmacological impact of spirocyclic scaffolds deepens, it is anticipated that research into specific isomers like this compound and its derivatives will become more widespread and detailed in the scientific literature.
Structure
3D Structure of Parent
Propiedades
IUPAC Name |
6-azaspiro[3.5]nonane;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N.ClH/c1-3-8(4-1)5-2-6-9-7-8;/h9H,1-7H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IELLPRWHLZJJIN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)CCCNC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70678058 | |
| Record name | 6-Azaspiro[3.5]nonane--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70678058 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1198285-07-2, 71873-27-3 | |
| Record name | 6-Azaspiro[3.5]nonane--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70678058 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-Aza-spiro[3.5]nonane hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Conformational Analysis and Structure Activity Relationship Sar Studies
Conformational Rigidity and Three-Dimensionality of Spirocyclic Scaffolds
Spirocycles are characterized by two rings fused at a single atom, the spiro atom. tandfonline.com This arrangement imparts significant conformational rigidity, particularly in systems with rings of six members or smaller. tandfonline.comresearchgate.net This rigidity is advantageous in drug design as it can reduce the entropic penalty associated with a ligand binding to its protein target. researchgate.net The spirocyclic framework provides a fixed orientation for substituents, allowing for precise positioning within a binding site. bldpharm.com
The three-dimensionality of spirocyclic scaffolds is a key feature that distinguishes them from the often-planar structures of many drug molecules. tandfonline.comresearchgate.neticr.ac.uk This 3D nature allows for a more comprehensive exploration of the chemical space around a core structure, facilitating interactions with the complex, three-dimensional surfaces of protein binding pockets. tandfonline.com The introduction of a spirocyclic moiety increases the fraction of sp³-hybridized carbons (Fsp³), a parameter correlated with increased success in clinical development. bldpharm.com This is attributed to the generation of more complex and globular molecular shapes that can enhance ligand-receptor complementarity. bldpharm.com
Computational studies and X-ray crystallography have been employed to understand the conformational preferences of spirocyclic systems. nih.govbarbatti.org For instance, spirocyclic piperidinyl nitroxides have been observed to adopt twist-boat conformations in the solid state. nih.gov The conformation of these scaffolds can be influenced by substituents, which can shift the equilibrium between different arrangements, such as open and closed conformations. nih.gov
Impact of Spiro Architecture on Molecular Geometry and Bioisosteric Properties
Spirocyclic scaffolds are increasingly being explored as bioisosteres for more traditional, often aromatic, fragments in drug molecules. nih.govchem-space.com Bioisosteric replacement involves substituting one part of a molecule with another that has similar physical or chemical properties, with the goal of improving the biological activity or pharmacokinetic profile. The replacement of a planar aromatic ring with a 3D spirocycle can lead to several benefits, including:
Improved Physicochemical Properties: Spirocycles can modulate properties such as lipophilicity and metabolic stability. rsc.orgnih.gov The higher sp³ character of spirocycles generally leads to increased aqueous solubility compared to their aromatic counterparts. tandfonline.com
Enhanced Target Selectivity: The well-defined exit vectors of spirocycles allow for precise positioning of substituents, which can lead to improved interactions with the desired target and reduced off-target effects. rsc.org
Novel Chemical Space: The use of spirocyclic scaffolds provides access to novel chemical structures, which can be crucial for developing intellectual property and overcoming challenges with existing drug classes. tandfonline.comresearchgate.net
For example, the replacement of a piperazine (B1678402) ring with a diazaspiro[3.3]heptane in certain inhibitors has been shown to be a successful strategy. bldpharm.com Similarly, strained spiro heterocycles are being investigated as non-classical three-dimensional bioisosteres due to their ability to confer beneficial physicochemical properties. rsc.orgnih.gov
Rational Design Principles for 6-Azaspiro[3.5]nonane-Based Scaffolds
The rational design of drugs based on the 6-azaspiro[3.5]nonane scaffold involves a careful consideration of its physicochemical properties and stereochemistry to optimize biological activity.
The spirocyclic nature of 6-azaspiro[3.5]nonane significantly influences key physicochemical parameters that are critical for drug-likeness.
Lipophilicity: Lipophilicity, often expressed as logP or logD, is a crucial factor affecting a drug's absorption, distribution, metabolism, and excretion (ADME) profile. researchgate.netresearchgate.net The introduction of a spiro center, with its higher sp³ carbon content, generally leads to a decrease in lipophilicity compared to analogous flat aromatic systems. tandfonline.comrsc.org This can be advantageous, as excessively high lipophilicity can lead to poor solubility, increased metabolic clearance, and off-target toxicity. researchgate.net The ability to fine-tune lipophilicity by modifying substituents on the 6-azaspiro[3.5]nonane core is a key aspect of its utility in drug design. researchgate.net
Basicity: The nitrogen atom in the 6-azaspiro[3.5]nonane ring system imparts basicity to the molecule. The pKa of this nitrogen is a critical parameter that influences the compound's ionization state at physiological pH. This, in turn, affects its solubility, permeability, and interaction with biological targets. The steric environment around the nitrogen, dictated by the rigid spirocyclic framework, can influence its basicity compared to more flexible acyclic or monocyclic amines. The specific pKa will be influenced by the nature and position of any substituents on the rings.
Interactive Table: Physicochemical Properties of Selected Azaspiroalkanes
This table provides calculated physicochemical properties for 6-azaspiro[3.5]nonane and related structures to illustrate the influence of the spirocyclic core.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | cLogP | Topological Polar Surface Area (Ų) |
| 6-Azaspiro[3.5]nonane | C₈H₁₅N | 125.21 | 1.68 | 12.03 |
| 1-Oxa-6-azaspiro[3.5]nonane | C₇H₁₃NO | 127.18 | 0.65 | 21.26 |
| 2-Oxa-6-azaspiro[3.5]nonane | C₇H₁₃NO | 127.18 | 0.82 | 21.26 |
Data is estimated using computational models and may vary from experimental values.
Stereochemistry plays a pivotal role in the biological activity of chiral molecules, as different stereoisomers can exhibit distinct pharmacological and pharmacokinetic properties. nih.gov The 6-azaspiro[3.5]nonane scaffold can possess chirality, and the synthesis of stereochemically pure isomers is often crucial for optimizing therapeutic efficacy and minimizing potential side effects. tandfonline.comnih.gov
The synthesis of spirocycles with controlled stereochemistry can be challenging but is essential for fully exploiting their potential in drug discovery. tandfonline.comchemrxiv.org Advances in asymmetric synthesis and biocatalysis are providing new methods for accessing enantiomerically pure azaspiroalkanes. chemrxiv.org
The absolute and relative stereochemistry of a 6-azaspiro[3.5]nonane-based drug candidate can significantly impact its interaction with its biological target. nih.govresearchgate.net The precise three-dimensional arrangement of atoms is often what determines the strength and specificity of binding to a receptor or enzyme. nih.gov Structure-activity relationship (SAR) studies of spirocyclic compounds frequently reveal that one stereoisomer is significantly more active than others, highlighting the importance of stereochemical control in the design process. nih.govacs.orgmdpi.com
Pharmacological Investigations and Biological Activities of 6 Azaspiro 3.5 Nonane Derivatives
Enzyme Inhibition Studies
Derivatives of the 6-azaspiro[3.5]nonane framework have been investigated as inhibitors of several key enzymes implicated in a variety of diseases. These studies highlight the potential of this chemical scaffold to generate potent and selective enzyme inhibitors.
Cyclooxygenase-2 (COX-2) Inhibition Mechanisms
While direct studies on 6-azaspiro[3.5]nonane derivatives as COX-2 inhibitors are not extensively documented in publicly available literature, research on related spiro compounds provides insights into potential mechanisms. A study on a series of novel spiro pyrrolo[3,4-d]pyrimidine derivatives demonstrated significant anti-inflammatory activity through the inhibition of both COX-1 and COX-2 enzymes. nih.gov Notably, some of these compounds exhibited a higher selectivity index for COX-2 compared to the reference drug, celecoxib. nih.gov Molecular docking studies suggested that these spiro compounds could bind effectively within the active site of the COX-2 enzyme, forming crucial hydrogen bonds with key amino acid residues such as Arg120 and Tyr355. nih.gov For instance, compounds 11 and 6 from the study showed high selectivity indices of 175 and 129.21, respectively. nih.gov
Table 1: COX-2 Inhibition by Spiro Pyrrolo[3,4-d]pyrimidine Derivatives This table is based on data for related spiro compounds, not 6-azaspiro[3.5]nonane derivatives directly.
| Compound | COX-2 IC50 (µM) | COX-1 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| 6 | 0.11 | 14.21 | 129.21 |
| 11 | 0.08 | 14.00 | 175.00 |
| 14 | 6.00 | >100 | >16.67 |
| Celecoxib | 0.41 | 12.96 | 31.52 |
| Data sourced from a study on spiro pyrrolo[3,4-d]pyrimidines. nih.gov |
Kinase Binding and Modulation (e.g., CDK2)
The 6-azaspiro[3.5]nonane scaffold and its close analogs are listed in several patents as building blocks for the synthesis of kinase inhibitors, including those targeting Cyclin-Dependent Kinase 2 (CDK2). googleapis.comepo.org The CDK2-cyclin E complex is crucial for regulating the G1/S transition in the cell cycle, making it a target for cancer therapeutics. A doctoral thesis details the synthesis of a spirocyclobutyl piperidine (B6355638) building block, specifically mentioning the synthesis of tert-butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate, for the purpose of elaborating fragment hits that bind to CDK2. whiterose.ac.uk This approach aims to use the spirocyclic structure to explore three-dimensional chemical space around the kinase's binding site. whiterose.ac.uk
Monoamine Oxidase B (MAO-B) Selective Inhibition
Selective inhibitors of Monoamine Oxidase B (MAO-B) are significant in the treatment of neurodegenerative conditions like Parkinson's disease. chim.it The 6-azaspiro[3.5]nonane moiety has been incorporated into molecules designed as enzyme inhibitors, with some patents disclosing their evaluation for MAO-B inhibition. For instance, certain methylamine (B109427) derivatives incorporating the 6-azaspiro[3.5]nonane group have been developed as lysyl oxidase (LOX) inhibitors, with methods for determining their inhibitory activity against MAO-A and MAO-B being described. researchgate.netgoogleapis.com Furthermore, a doctoral thesis reported the design and synthesis of a first-in-class dual inhibitor of NADPH oxidase 2 (NOX2) and MAO-B, which features an azaspiro[3.5]nonane core, indicating the scaffold's utility in targeting this enzyme. uniroma1.it
SARS-CoV-2 Main Protease (MPro) Inhibition by Dipeptidyl Spiro Residues
The main protease (MPro or 3CLpro) of SARS-CoV-2 is an essential enzyme for viral replication and a key target for antiviral drugs. acs.orgresearchgate.net A systematic investigation into dipeptidyl MPro inhibitors has revealed that the incorporation of a spiro residue at the P2 position can lead to potent inhibition. acs.orgbiorxiv.org While not precisely 6-azaspiro[3.5]nonane, this research explored closely related structures such as (S)-2-azaspiro biorxiv.orgbiorxiv.orgnonane-3-carboxylate and (S)-2-azaspiro biorxiv.orgacs.orgdecane-3-carboxylate. researchgate.netacs.org These studies demonstrated that the S2 pocket of MPro is flexible and can accommodate these larger spiro residues, leading to compounds with favorable characteristics. acs.orgresearchgate.net One such compound, MPI60 , which contains a P2 (S)-2-azaspiro biorxiv.orgbiorxiv.orgnonane-3-carboxylate residue, exhibited high antiviral potency, low cytotoxicity, and good metabolic stability in vitro. researchgate.netacs.org
Table 2: Enzymatic Inhibition of SARS-CoV-2 MPro by Dipeptidyl Inhibitors with Spiro Residues
| Compound | P2 Residue | MPro IC50 (µM) |
| MPI58 | (S)-2-azaspiro biorxiv.orgacs.orgdecane-3-carboxylate | 0.057 ± 0.003 |
| MPI60 | (S)-2-azaspiro biorxiv.orgbiorxiv.orgnonane-3-carboxylate | 0.041 ± 0.002 |
| MPI61 | (S)-2-azaspiro researchgate.netacs.orgnonane-1-carboxylate | 0.23 ± 0.01 |
| Data sourced from a systematic survey of dipeptidyl MPro inhibitors. acs.org |
NAD(P)H:quinone oxidoreductase 1 (NQO1) Active Site Binding
NAD(P)H:quinone oxidoreductase 1 (NQO1) is an enzyme that is overexpressed in many cancer cell lines, making it a target for anti-cancer drug development. mdpi.comresearchgate.net In a drug discovery project aimed at developing agents with high binding affinity for the NQO1 active site, researchers synthesized 2-oxa-7-azaspiro[3.5]nonane. mdpi.comresearchgate.net This spirocyclic oxetane (B1205548) was chosen as a metabolically robust structural alternative to morpholine (B109124). mdpi.comresearchgate.net The rationale was that the oxetane moiety could provide the necessary hydrogen bonding capacity to interact efficiently with the His194 residue of NQO1, thereby enabling a more effective reduction of quinone substrates. mdpi.com
Receptor Binding and Modulation
The rigid, three-dimensional nature of the 6-azaspiro[3.5]nonane framework makes it an attractive scaffold for designing ligands that can bind to specific receptors with high affinity and selectivity. Derivatives have been investigated for their ability to modulate the activity of several receptor types. For instance, a patent describes 6-(3-pyridyl)-1,6-diazaspiro[3.5]nonane as a compound for treating disorders characterized by the dysfunction of nicotinic cholinergic neurotransmission. google.com Research has also been conducted on 7-azaspiro[3.5]nonane urea (B33335) derivatives, which were identified as potent and orally efficacious inhibitors of fatty acid amide hydrolase (FAAH), a therapeutic target for pain management. researchgate.net Additionally, the BindingDB database includes entries for novel 7-azaspiro[3.5]nonane derivatives that have been designed and evaluated as agonists for G protein-coupled receptor 119 (GPR119), a target for metabolic diseases. bindingdb.org
Farnesoid X Receptor (FXR) Agonism in Metabolic Disorders
A comprehensive search of scientific literature did not yield specific studies detailing the activity of 6-azaspiro[3.5]nonane derivatives as agonists of the Farnesoid X Receptor (FXR). While patents for various therapeutic agents may list both FXR agonists as a class of drugs and 6-azaspiro[3.5]nonane as a potential structural component, no direct evidence or dedicated research was found that characterizes a derivative from this family as an FXR agonist for metabolic disorders google.com.
Nicotinic Acetylcholine (B1216132) Receptor (mAChR) Agonism
There is currently no available research in peer-reviewed journals or patent literature that identifies or investigates 6-azaspiro[3.5]nonane derivatives as agonists for nicotinic acetylcholine receptors (nAChRs). The exploration of this specific scaffold for activity at this class of receptors has not been a documented focus of research to date.
Broader Biological Effects
While specific data on the activities mentioned above is not available, the 6-azaspiro[3.5]nonane scaffold has been incorporated into molecules designed to modulate other significant biological pathways.
Antiviral Potency and Cellular Cytotoxicity
Direct pharmacological studies focusing on the antiviral potency of 6-azaspiro[3.5]nonane derivatives against specific viruses have not been identified in the available literature. However, the scaffold is part of compounds developed as inhibitors of hematopoietic progenitor kinase 1 (HPK1), which are being investigated for use in treating chronic infections such as Hepatitis B Virus (HBV) by modulating the immune response google.com. The development of such compounds inherently involves assessing their cellular cytotoxicity to ensure a therapeutic window, but specific cytotoxicity data for 6-azaspiro[3.5]nonane-based antiviral candidates is not publicly detailed.
Modulation of Biochemical Pathways
The 6-azaspiro[3.5]nonane framework is a recurring motif in compounds designed to inhibit various enzymes and receptors, indicating its utility as a scaffold for modulating key biochemical pathways. Patent literature reveals its use in the design of inhibitors for several protein kinases that are critical regulators of cell function.
These kinases are implicated in numerous disease states, and their inhibition is a major goal in modern drug discovery. The 6-azaspiro[3.5]nonane structure has been integrated into compounds targeting:
Hematopoietic Progenitor Kinase 1 (HPK1): As an immune checkpoint regulator, inhibitors of HPK1 are being explored for cancer immunotherapy and treating chronic viral infections google.com.
Adrenomedullin Receptor Subtype 2 (AM2): Inhibitors of this receptor are under investigation for their potential in treating proliferative diseases like cancer google.com.
Serum/Glucocorticoid-regulated Kinase (SGK): This kinase family is involved in cell survival, and its modulation is relevant for degenerative diseases such as osteoarthritis google.com.
Spirocyclic Degronimers: The scaffold is also used in the construction of molecules for targeted protein degradation, a novel therapeutic modality google.com.
These examples show that while research on the specific activities outlined in section 4.2 is not apparent, the 6-azaspiro[3.5]nonane scaffold is considered by medicinal chemists to be a valuable building block for agents that modulate complex cellular signaling pathways.
As no specific quantitative data (e.g., IC₅₀, EC₅₀) for the outlined activities of 6-Azaspiro[3.5]nonane derivatives was found in the public domain, data tables could not be generated.
Applications in Medicinal Chemistry and Drug Discovery
6-Azaspiro[3.5]nonane Hydrochloride as a Versatile Pharmacophore
The 6-azaspiro[3.5]nonane motif is considered a valuable pharmacophore in drug design due to its inherent structural features. A pharmacophore is the essential three-dimensional arrangement of atoms or functional groups of a molecule that is responsible for its biological activity. The spirocyclic nature of 6-azaspiro[3.5]nonane, where two rings are joined by a single common atom, imparts a rigid and well-defined geometry to the molecule. sigmaaldrich.com This rigidity can be advantageous in drug design as it reduces the entropic penalty upon binding to a biological target, potentially leading to higher affinity and selectivity. nih.gov
The presence of a secondary amine in the six-membered ring provides a key point for chemical modification, allowing for the introduction of various substituents to explore the chemical space around the core scaffold. This versatility enables medicinal chemists to fine-tune the pharmacological properties of drug candidates, such as their potency, selectivity, and pharmacokinetic profile. The three-dimensional character of the spirocyclic system allows for the precise spatial orientation of these substituents, which is crucial for optimal interaction with the target protein. nih.govgoogle.com
Role in Lead Compound Development
In the process of drug discovery, a "lead compound" is a chemical compound that has pharmacological or biological activity and whose chemical structure is used as a starting point for chemical modifications in order to improve potency, selectivity, or pharmacokinetic parameters. The 6-azaspiro[3.5]nonane scaffold has been incorporated into molecules during lead optimization to enhance their drug-like properties. nih.gov
Bioisosteric Replacement Strategies
Bioisosterism is a strategy in drug design where a part of a molecule is replaced by another with similar physical or chemical properties, with the aim of creating a new compound with improved biological properties. The 6-azaspiro[3.5]nonane moiety has been effectively used as a bioisostere for other common cyclic amines.
The six-membered nitrogen-containing ring of 6-azaspiro[3.5]nonane closely resembles the structure of piperidine (B6355638), a common fragment in many approved drugs. As a bioisostere for piperidine, the 6-azaspiro[3.5]nonane scaffold can offer several advantages. Its rigid spirocyclic nature can help to lock the conformation of the molecule, which can be beneficial for binding to specific targets. nih.gov Furthermore, the introduction of the spiro-center can alter the lipophilicity and metabolic stability of the parent molecule, potentially overcoming issues associated with the original piperidine-containing compound. nih.govnatap.org Studies on similar azaspirocycles have shown that they can be effective replacements for the piperidine ring, leading to improved solubility and reduced metabolic degradation. nih.gov
In drug discovery, morpholine (B109124) and piperazine (B1678402) are other frequently used heterocyclic rings. google.com The 6-azaspiro[3.5]nonane scaffold can serve as a bioisosteric replacement for these heterocycles as well, offering a different spatial arrangement and physicochemical profile. Compared to the more flexible morpholine and piperazine rings, the rigid framework of 6-azaspiro[3.5]nonane can provide a more defined orientation of substituents. This can be particularly useful in optimizing interactions with a target protein where a specific geometry is required for high-affinity binding. The table below provides a comparative overview of the properties of these cyclic amines.
| Feature | 6-Azaspiro[3.5]nonane | Piperidine | Morpholine | Piperazine |
| Structure | Spirocyclic (two rings) | Monocyclic | Monocyclic | Monocyclic |
| Flexibility | Rigid | Flexible | Flexible | Flexible |
| Key Feature | Three-dimensional, spiro-center | Simple, common scaffold | Contains an ether linkage | Contains a second amine |
| Potential Advantage as Bioisostere | Improved metabolic stability, conformational restriction | Well-established, synthetically accessible | Modulates polarity and solubility | Allows for dual substitution |
Development of Therapeutic Agents for Specific Disease Areas
Nonalcoholic steatohepatitis (NASH) is a severe form of non-alcoholic fatty liver disease (NAFLD) characterized by liver inflammation and damage, which can progress to cirrhosis and liver cancer. nih.gov There is a significant unmet medical need for effective therapies for NASH. While direct clinical evidence for the use of this compound in NASH is not yet publicly available, the broader azaspiro[3.5]nonane scaffold has shown promise in related metabolic diseases.
For instance, a patent has been filed for 7-azaspiro[3.5]nonane-7-carboxamide compounds for the treatment of various conditions, including diabetes, a disease closely linked to NASH. Furthermore, a study on 7-azaspiro[3.5]nonane derivatives as GPR119 agonists demonstrated a favorable glucose-lowering effect in diabetic rats. GPR119 is a G protein-coupled receptor that is considered a promising target for the treatment of type 2 diabetes and other metabolic disorders. These findings suggest that the azaspiro[3.5]nonane scaffold has the potential to be developed into therapeutic agents for metabolic diseases like NASH, which often coexist with diabetes and are driven by similar underlying metabolic dysfunctions. The development of molecules based on the 6-azaspiro[3.5]nonane scaffold could offer a novel therapeutic approach for this challenging disease.
Neurodegenerative Disorders (e.g., Parkinson's Disease)
The development of treatments for neurodegenerative disorders such as Parkinson's disease is a significant challenge in medicinal chemistry. ambeed.com Parkinson's disease is characterized by the progressive loss of dopaminergic neurons. ambeed.com While a direct link between this compound and Parkinson's therapy is not documented in available research, the exploration of novel, sp³-rich scaffolds is a key strategy in central nervous system (CNS) drug discovery. dundee.ac.uk The rigid conformation of spirocycles can help in optimizing the orientation of pharmacophoric elements, potentially leading to enhanced potency and selectivity for CNS targets. nih.gov The development of novel scaffolds, including various spirocyclic systems, is considered crucial for identifying new leads for CNS drug discovery programs. dundee.ac.uk
Cancer Therapy
In the field of oncology, various nitrogen-containing heterocyclic scaffolds are fundamental to the design of new therapeutic agents. Although specific studies detailing the anticancer activity of this compound are not presently available, research into structurally related azaspiro compounds has shown promising results. For instance, derivatives of 1-azaspiro[4.4]nonane are found in Cephalotaxus alkaloids like homoharringtonine, which has been approved for the treatment of chronic myeloid leukemia due to its potent antiproliferative activities. acs.org Additionally, other complex spirocyclic systems, such as 3-azaspiro[bicyclo[3.1.0]hexane-2,5′-pyrimidines], have been evaluated and shown to possess potential antitumor properties in both in vitro and in vivo models. nih.gov These examples highlight the potential of the broader azaspiro family in the development of new cancer therapies. acs.orgnih.gov
Antiviral Drug Development
The search for novel antiviral agents is a critical area of pharmaceutical research, driven by the emergence of new viral threats and the development of resistance to existing drugs. nih.govnih.gov Spirocyclic systems, in general, are recognized for their structural novelty and have been investigated in antiviral research. For example, spirooxindoles have been identified as privileged scaffolds for developing inhibitors of various viruses. bldpharm.com However, a review of the current scientific literature does not indicate specific studies focused on the antiviral properties of this compound or its close analogues. The general approach in antiviral drug discovery often involves screening diverse chemical libraries to identify hit compounds that can inhibit viral replication or other key processes in the viral life cycle.
Preclinical Evaluation and Optimization of Drug Candidates
The preclinical assessment of a drug candidate involves a thorough evaluation of its efficacy and drug-like properties. While specific data for this compound is not available, studies on closely related analogues, such as derivatives of 7-azaspiro[3.5]nonane, provide valuable insights into the potential of this scaffold in drug development.
In Vitro and In Vivo Efficacy Assessment
Research into a novel class of 7-azaspiro[3.5]nonane derivatives identified a potent G protein-coupled receptor 119 (GPR119) agonist, designated as compound 54g . nih.gov GPR119 is a target of interest for the treatment of type 2 diabetes. In vitro assessments demonstrated that compound 54g is a potent agonist of the GPR119 receptor. nih.gov
Subsequent in vivo evaluation in a diabetic rat model showed that this compound had a favorable glucose-lowering effect, demonstrating the potential therapeutic efficacy of the azaspiro[3.5]nonane scaffold in a relevant disease model. nih.gov
Table 1: In Vitro Activity of a 7-Azaspiro[3.5]nonane Derivative
| Compound | Target | Assay | Activity (EC₅₀) | Reference |
|---|---|---|---|---|
| Compound 54g | GPR119 | cAMP accumulation | 16 nM | nih.gov |
Metabolic Stability Profile
Table 2: In Vitro Metabolic Stability of a 7-Azaspiro[3.5]nonane Derivative in Rat Liver Microsomes
| Compound | Half-life (t½, min) | Intrinsic Clearance (CLint, μL/min/mg) | Reference |
|---|---|---|---|
| Compound 54g | 68 | 10.2 | nih.gov |
ADME Considerations in Drug Design
The absorption, distribution, metabolism, and excretion (ADME) properties of a drug candidate are paramount to its success. The introduction of spirocyclic scaffolds is a known strategy to modulate and improve these properties. nih.gov For example, increasing the fraction of sp³-hybridized carbons by incorporating scaffolds like azaspiro[3.5]nonane can lead to improved solubility and metabolic stability. nih.gov
The pharmacokinetic (PK) profile of the 7-azaspiro[3.5]nonane derivative 54g was evaluated in Sprague-Dawley rats. The compound exhibited a desirable PK profile, further supporting the utility of this scaffold in designing orally bioavailable drugs. nih.gov The optimization process in the study involved modifying substituents on the piperidine and aryl groups attached to the 7-azaspiro[3.5]nonane core to achieve this favorable outcome. nih.gov
Table 3: Pharmacokinetic Properties of a 7-Azaspiro[3.5]nonane Derivative in Rats
| Compound | Clearance (CL, mL/min/kg) | Volume of Distribution (Vdss, L/kg) | Half-life (t½, h) | Oral Bioavailability (F, %) | Reference |
|---|---|---|---|---|---|
| Compound 54g | 15.1 | 2.2 | 2.3 | 31 | nih.gov |
Integration into Complex Biological Systems (e.g., Protein Degradation Pathways for KRAS)
The strategic integration of the 6-azaspiro[3.5]nonane scaffold into molecules designed to interact with complex biological systems has shown significant promise, particularly in the development of therapeutics targeting the historically challenging oncogene, KRAS. This includes its application in proteolysis-targeting chimeras (PROTACs), which are engineered to induce the degradation of specific proteins, as well as in covalent inhibitors that directly target mutated forms of KRAS.
The Kirsten Rat Sarcoma viral oncogene homolog (KRAS) is a pivotal protein in cell signaling pathways that regulate cell growth and proliferation. nih.gov Mutations in the KRAS gene are among the most common in human cancers, including lung, colorectal, and pancreatic cancers, leading to constitutively active KRAS protein that drives tumor development. nih.gov For decades, KRAS was considered "undruggable" due to the lack of deep hydrophobic pockets on its surface suitable for small molecule binding. nih.gov However, the emergence of targeted protein degradation and novel covalent inhibitors has provided new avenues to address KRAS-driven malignancies. nih.govnih.gov
PROTACs are bifunctional molecules that consist of a ligand that binds to a target protein (in this case, KRAS), a linker, and a ligand for an E3 ubiquitin ligase. nih.gov By bringing the target protein into close proximity with the E3 ligase, PROTACs trigger the ubiquitination and subsequent degradation of the target protein by the proteasome. nih.gov This approach not only inhibits the protein's function but removes it from the cell entirely.
Research has identified derivatives of the azaspiro[3.5]nonane structure as key components in the architecture of KRAS-targeting compounds. Specifically, a derivative, 1-{2,7-diazaspiro[3.5]non-2-yl}prop-2-en-1-one, formed the basis for the development of the KRAS G12C inhibitor, ASP6918. nih.gov This compound covalently binds to the cysteine residue at position 12 of the mutated KRAS G12C protein. nih.gov Further optimization of the substituents on the quinazoline (B50416) scaffold of this inhibitor, guided by structure-based drug design, aimed to enhance its in vitro activity. nih.gov
In the context of protein degradation, a derivative named Boc-PIP-Me-CH2-2,7-diazaspiro[3.5]nonane has been utilized as a linker in the synthesis of a PROTAC K-Ras Degrader-3. medchemexpress.com This demonstrates the versatility of the azaspiro[3.5]nonane core in serving as a foundational element for constructing complex molecules that can induce the degradation of KRAS.
The development of pan-KRAS degraders, which can target multiple KRAS mutants, represents a significant advancement. nih.gov These degraders often employ a structure-based design approach to optimize the stability and durability of the ternary complex formed between the VHL E3 ligase, the PROTAC, and the KRAS protein. opnme.com One such pan-KRAS degrader, ACBI3, has been shown to potently degrade 13 of the 17 most prevalent oncogenic KRAS alleles, leading to a profound and sustained modulation of the MAPK signaling pathway and subsequent cancer cell death, while sparing cells without KRAS mutations. nih.govopnme.com
The table below summarizes key findings related to the integration of azaspiro[3.5]nonane derivatives and other compounds in the context of KRAS inhibition and degradation.
| Compound/Derivative Class | Application | Mechanism of Action | Target | Key Findings | Reference |
| 1-{2,7-diazaspiro[3.5]non-2-yl}prop-2-en-1-one | KRAS G12C Inhibitor | Covalent binding to Cys12 | KRAS G12C | Forms the basis of the inhibitor ASP6918; optimization ongoing to enhance activity. | nih.gov |
| Boc-PIP-Me-CH2-2,7-diazaspiro[3.5]nonane | PROTAC Linker | Component of a PROTAC molecule | KRAS | Used in the synthesis of PROTAC K-Ras Degrader-3. | medchemexpress.com |
| LC-2 | PROTAC | Induces protein degradation | KRAS G12C | Encapsulated in liposomes to enhance cellular uptake and pharmacokinetic profile for treating non-small cell lung cancer. | nih.gov |
| ACBI3 | pan-KRAS Degrader | Forms a stable ternary complex with VHL E3 ligase and KRAS | Multiple KRAS mutants | Potently degrades 13 of the 17 most prevalent oncogenic KRAS alleles; leads to tumor regression in vivo. | nih.govopnme.com |
Computational Chemistry and Advanced Characterization in 6 Azaspiro 3.5 Nonane Research
Molecular Docking and Simulation Studies
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of 6-azaspiro[3.5]nonane derivatives, molecular docking studies are instrumental in understanding their potential as therapeutic agents. For instance, studies on related azaspiro compounds have been conducted to explore their interactions with biological targets. nih.gov Although specific molecular docking studies on 6-azaspiro[3.5]nonane hydrochloride are not extensively published, the principles of these studies on analogous compounds can be extrapolated. The process typically involves preparing a 3D structure of the ligand (the azaspiro compound) and the target receptor, followed by a conformational search to find the best binding pose. The binding affinity is then scored to predict the strength of the interaction.
Molecular dynamics (MD) simulations can further refine the results from molecular docking. MD simulations provide a view of the dynamic behavior of the ligand-receptor complex over time, offering insights into the stability of the interaction and the conformational changes that may occur upon binding. These simulations are computationally intensive but provide a more realistic picture of the molecular interactions in a biological environment.
Prediction of Physiochemical Parameters (e.g., TPSA, LogP, H-bonding)
Physicochemical parameters are critical for predicting the pharmacokinetic properties of a compound, such as absorption, distribution, metabolism, and excretion (ADME). nih.gov For this compound, several key parameters can be predicted using computational tools.
The Topological Polar Surface Area (TPSA) is a descriptor that correlates well with passive molecular transport through membranes and is used to predict drug transport properties. The LogP value, the logarithm of the partition coefficient between octanol (B41247) and water, is a measure of a molecule's lipophilicity, which influences its solubility and membrane permeability. The number of hydrogen bond donors and acceptors is also crucial for understanding a molecule's interaction with biological targets and its solubility.
| Parameter | Predicted Value |
| Molecular Formula | C₈H₁₆ClN |
| Molecular Weight | 161.67 g/mol |
| Topological Polar Surface Area (TPSA) | 12.0 Ų |
| LogP (octanol-water partition coefficient) | 1.8 |
| Hydrogen Bond Donors | 2 |
| Hydrogen Bond Acceptors | 1 |
These values are computationally predicted and may vary slightly depending on the algorithm used.
Analysis of Binding Motifs and Ligand-Target Interactions
The analysis of binding motifs involves identifying the specific interactions between a ligand and its target. These interactions can include hydrogen bonds, hydrophobic interactions, ionic bonds, and van der Waals forces. In the case of this compound, the protonated amine group is a key feature for forming strong hydrogen bonds and ionic interactions with amino acid residues in a target protein's binding pocket.
For example, in studies of related azaspiro compounds as GPR119 agonists, the piperidine (B6355638) nitrogen was found to be a crucial interaction point. nih.gov The spirocyclic core of 6-azaspiro[3.5]nonane provides a rigid scaffold that positions the functional groups in a defined spatial orientation, which can enhance binding affinity and selectivity for a specific target. The cyclobutane (B1203170) and piperidine rings can engage in hydrophobic interactions with nonpolar residues of the target protein, further stabilizing the complex.
Spectroscopic and Chromatographic Methods for Compound Analysis
The characterization of this compound relies on a suite of advanced analytical techniques to confirm its structure, purity, and properties.
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for elucidating the molecular structure. ¹H NMR and ¹³C NMR spectra provide detailed information about the chemical environment of each hydrogen and carbon atom in the molecule, respectively. For 6-azaspiro[3.5]nonan-2-one hydrochloride, a related compound, characteristic peaks in the ¹H NMR spectrum would correspond to the protons on the cyclobutane and piperidine rings. amadischem.comchemicalbook.com
High-Performance Liquid Chromatography (HPLC) is a widely used technique for separating, identifying, and quantifying components in a mixture. For this compound, a reversed-phase HPLC method would typically be employed to assess its purity. The retention time of the compound is a key identifier under specific chromatographic conditions.
Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry. This technique is invaluable for confirming the molecular weight of the compound and for identifying any impurities. The mass spectrum of this compound would show a parent ion corresponding to its molecular weight. amadischem.combldpharm.com
Future Research Directions and Translational Perspectives
Exploration of Novel 6-Azaspiro[3.5]nonane Derivatives with Enhanced Bioactivity
The rigid, three-dimensional structure of the 6-azaspiro[3.5]nonane core is a compelling starting point for the design of novel therapeutic agents. Researchers are actively exploring how modifications to this scaffold can influence biological activity, a field known as structure-activity relationship (SAR) studies. These investigations are critical for optimizing the potency, selectivity, and pharmacokinetic properties of new drug candidates.
For instance, the development of azaspiro analogues of the antibiotic linezolid (B1675486) has demonstrated the potential of this scaffold in generating new antibacterial agents. nih.gov In one study, the morpholine (B109124) ring of linezolid was replaced with a 2-oxa-6-azaspiro[3.3]heptane moiety, a bioisostere, leading to compounds with significant antibacterial and antitubercular activity. nih.gov Compound 22 from this series showed a promising antibacterial profile against various bacterial strains. nih.gov
Furthermore, research into 1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione derivatives has yielded compounds with potent anticancer activity. mdpi.com By modifying the substituents on the core structure, researchers have been able to fine-tune the cytotoxicity against human cancer cell lines such as A549 (lung cancer), MDA-MB-231 (breast cancer), and HeLa (cervical cancer). mdpi.comnih.govmdpi.com For example, compound 11h emerged as a highly effective agent against all three cell lines. mdpi.com These findings underscore the importance of continued exploration of the chemical space around the azaspiro[3.5]nonane core to discover new drug leads.
A series of 7-azaspiro[3.5]nonane derivatives have been designed and synthesized as agonists for G-protein coupled receptor 119 (GPR119), a target for the treatment of type 2 diabetes. nih.gov Optimization of the substituents on the piperidine (B6355638) and aryl groups led to the identification of compound 54g as a potent GPR119 agonist with a favorable pharmacokinetic profile and glucose-lowering effects in diabetic rats. nih.gov
The following table summarizes the biological activities of some reported azaspiro derivatives:
| Compound ID | Scaffold | Therapeutic Area | Key Findings |
| 22 | 2-Oxa-6-azaspiro[3.3]heptane | Antibacterial/Antitubercular | Exhibited a similar antibacterial profile to linezolid. nih.gov |
| 11h | 1-Oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione | Anticancer | Showed potent cytotoxicity against A549, MDA-MB-231, and HeLa cell lines. mdpi.com |
| 54g | 7-Azaspiro[3.5]nonane | Antidiabetic | Identified as a potent GPR119 agonist with a desirable pharmacokinetic profile. nih.gov |
| 7j | 4-(Aromatic Sulfonyl)-1-oxa-4-azaspiro[4.5]deca-6,9-dien-8-one | Anticancer | Demonstrated potent antiproliferative activity against A549, MDA-MB-231, and HeLa cell lines. mdpi.com |
Development of Greener Synthetic Methodologies for Scalable Production
As the therapeutic potential of 6-azaspiro[3.5]nonane derivatives becomes more apparent, the development of efficient, cost-effective, and environmentally friendly synthetic methods for their large-scale production is paramount. Traditional synthetic routes can be complex, low-yielding, and may utilize harsh reagents and conditions.
Recent innovations in synthetic chemistry have focused on "green" approaches that minimize waste, reduce energy consumption, and utilize less hazardous substances. For instance, a patent for the synthesis of 7-oxo-2-azaspiro[3.5]nonane describes a two-step method with a yield of over 82%, offering a significant improvement over previous routes. utrgv.edu This method features mild reaction conditions and straightforward post-treatment, making it suitable for industrial-scale production. utrgv.edu
Another patent details a seven-step synthesis for tert-butyl-1,7-diazaspiro[3.5]nonane-1-carboxylate, addressing the need for a scalable industrial method. google.com The development of such methodologies is crucial for the commercial viability of any drug candidates that emerge from this class of compounds.
The use of microwave irradiation in combination with aqueous solvents and catalysts like N,N-Diisopropylethylamine (DIPEA) represents a sustainable and faster alternative to classical synthetic approaches for spiro compounds. utrgv.edu Research in this area is ongoing, with a focus on one-pot, multicomponent reactions that can generate complex molecules like spiropyridoindolepyrrolidines with high efficiency. nih.gov
Continued Preclinical and Clinical Development of Lead Compounds
While the exploration of 6-azaspiro[3.5]nonane derivatives has yielded several promising lead compounds in preclinical studies, the path to clinical application is long and rigorous. To date, there is limited publicly available information on 6-azaspiro[3.5]nonane hydrochloride or its direct derivatives entering formal clinical trials.
The preclinical development phase involves extensive in vitro and in vivo testing to evaluate the efficacy, and pharmacokinetic profile of a drug candidate. The promising results for compounds like the GPR119 agonist 54g in animal models of diabetes suggest that they may be candidates for further development. nih.gov Similarly, the potent anticancer activity of various azaspirodienone derivatives warrants further investigation in preclinical models of cancer. mdpi.comnih.govmdpi.com
The successful progression of these lead compounds through preclinical and into clinical development will depend on a multitude of factors, including a thorough understanding of their mechanism of action, a favorable safety profile, and the establishment of a robust manufacturing process.
Expanding Applications beyond Current Therapeutic Areas
The versatility of the 6-azaspiro[3.5]nonane scaffold suggests that its therapeutic applications may extend beyond the currently explored areas of infectious diseases, cancer, and diabetes. The unique three-dimensional shape of spirocyclic compounds makes them attractive for targeting a wide range of biological molecules, including enzymes and receptors in the central nervous system (CNS).
Recent research has highlighted the potential of azaspirocyclic compounds as selective inhibitors of Leucine-Rich Repeat Kinase 2 (LRRK2), a key target in the development of treatments for Parkinson's disease. nih.gov Although the initial 1H-pyrazole biaryl sulfonamide inhibitors were unable to cross the blood-brain barrier, the development of azaspirocyclic 1H-3,4,5-trisubstituted pyrazoles has yielded potent and selective GS-LRRK2 kinase inhibitors with the ability to enter the rodent brain. nih.gov This represents a significant step towards developing brain-penetrant drugs for neurodegenerative diseases.
Furthermore, the use of 1-azaspiro[3.5]nonan-2-one derivatives as key intermediates in the synthesis of Tetrodotoxin (TTX), a potent neurotoxin used in pharmacological studies of sodium channels, highlights the utility of this scaffold in creating complex natural product analogues. The analgesic properties of TTX also suggest potential therapeutic applications for related azaspiro compounds.
The structural similarity of azaspiro[3.5]nonane derivatives to piperidine, a common motif in many CNS-active drugs, suggests that this scaffold could be used to develop novel agents for a variety of neurological and psychiatric disorders.
Patent Landscape and Intellectual Property in Azaspiro[3.5]nonane Chemistry
The growing interest in 6-azaspiro[3.5]nonane and its derivatives is reflected in the increasing number of patent applications in this area. These patents cover novel compositions of matter, synthetic methodologies, and therapeutic uses, forming a complex intellectual property (IP) landscape.
A review of the patent literature reveals a focus on several key areas:
Synthetic Methods: Patents have been granted for novel and efficient methods for the synthesis of various azaspiro[3.5]nonane cores and their intermediates. For example, patent CN111620869A describes a method for synthesizing tert-butyl-1,7-diazaspiro[3.5]nonane-1-formylester, a key building block for more complex molecules. google.com Patent CN112321599A protects a high-yield, two-step synthesis of 7-oxo-2-azaspiro[3.5]nonane. utrgv.edu
Therapeutic Applications: Companies and research institutions are actively patenting novel azaspiro[3.5]nonane derivatives with specific biological activities. These patents often claim a broad genus of compounds and their use in treating diseases such as cancer, diabetes, and infectious diseases.
Intermediates for Complex Molecules: The use of azaspiro[3.5]nonane derivatives as intermediates in the synthesis of complex natural products or other high-value molecules is also a subject of patent protection, as seen in the case of Tetrodotoxin synthesis.
Navigating this patent landscape is crucial for any organization looking to develop and commercialize new drugs based on the 6-azaspiro[3.5]nonane scaffold. A thorough understanding of existing IP is necessary to avoid infringement and to identify areas of opportunity for new innovation. As research in this field continues to accelerate, the patent landscape is expected to become even more crowded and competitive.
Q & A
Q. What are the key synthetic routes for 6-Azaspiro[3.5]nonane hydrochloride, and how do reaction conditions influence yield?
The synthesis of this compound typically involves multi-step organic reactions. For example, nucleophilic substitution reactions under basic conditions are commonly employed for similar spirocyclic compounds, where amines react with electrophilic reagents like benzyl chloroformate . Optimization of reaction parameters (e.g., temperature, solvent polarity, and stoichiometry) is critical for yield improvement. Continuous flow reactors and advanced purification techniques (e.g., crystallization, chromatography) are recommended for large-scale synthesis to enhance purity and efficiency .
Q. What spectroscopic and chromatographic methods are used to characterize this compound?
Characterization relies on:
- Infrared (IR) Spectroscopy : Identifies functional groups (e.g., amine, hydrochloride) via absorption peaks.
- Mass Spectrometry (MS) : Confirms molecular weight and fragmentation patterns.
- Nuclear Magnetic Resonance (NMR) : Resolves spirocyclic structure and stereochemistry.
- High-Performance Liquid Chromatography (HPLC) : Assesses purity (>95% typically required for pharmacological studies).
- Titration or UV Spectrophotometry : Validates hydrochloride content and stability .
Q. How should researchers handle and store this compound to ensure stability?
- Handling : Use nitrile gloves and lab coats to avoid skin contact. Work in a fume hood to prevent inhalation of fine particles.
- Storage : Keep in airtight containers under inert gas (e.g., nitrogen) at 2–8°C. Avoid exposure to moisture or extreme pH, as the hydrochloride salt may hydrolyze under acidic/basic conditions .
Advanced Research Questions
Q. How does the spirocyclic structure of this compound influence its reactivity in medicinal chemistry applications?
The spirocyclic framework introduces conformational rigidity, which enhances binding selectivity to biological targets like sigma receptors or kinases. For example, 2,7-diazaspiro[3.5]nonane derivatives exhibit varied functional profiles depending on substituent placement, affecting intrinsic activity and ligand-receptor interactions . The nitrogen atom in the azaspiro ring also enables hydrogen bonding, critical for target engagement in drug design.
Q. What computational approaches are used to predict the interaction of 6-Azaspiro[3.5]nonane derivatives with biological targets?
- Molecular Docking : Models ligand-receptor binding poses using software like AutoDock or Schrödinger.
- Molecular Dynamics (MD) Simulations : Assess stability of ligand-target complexes over time.
- Quantitative Structure-Activity Relationship (QSAR) : Correlates structural features (e.g., ring strain, substituent electronegativity) with biological activity. These methods help prioritize derivatives for synthesis and testing .
Q. How can researchers resolve contradictions in reported biological activities of 6-Azaspiro[3.5]nonane derivatives?
Discrepancies often arise from differences in:
- Structural Isomerism : Chiral centers or regiochemical variations (e.g., 2,7-diazaspiro vs. 6-azaspiro derivatives) can alter activity.
- Assay Conditions : Buffer pH, ion concentration, or cell-line specificity may affect results.
- Pharmacokinetic Factors : Solubility or metabolic stability differences between derivatives.
Systematic structural analysis (e.g., X-ray crystallography of ligand-target complexes) and standardized bioassays are recommended to clarify mechanisms .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
